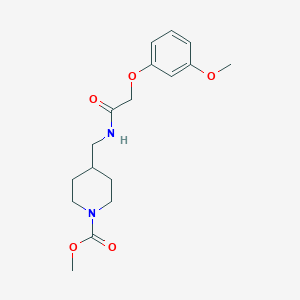

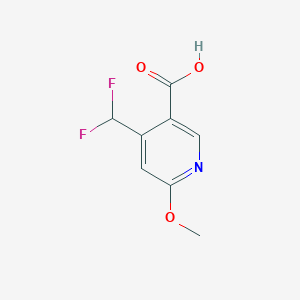

![molecular formula C27H23N5O2 B2572605 2-([1,1'-biphenyl]-4-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 919866-64-1](/img/structure/B2572605.png)

2-([1,1'-biphenyl]-4-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-([1,1’-biphenyl]-4-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a complex organic molecule. It is related to a class of compounds known as thrombopoietin (TPO) mimetics . TPO mimetics are substances that mimic the action of thrombopoietin, a hormone produced by the liver and kidney which regulates the production of platelets by the bone marrow .

Synthesis Analysis

The synthesis of this compound is not straightforward. It involves dissolving the free acid, 3’-[(2Z)-hydrazino]-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid, in an appropriate organic solvent, preferably tetrahydrofuran (THF) or ethanol/IMS (Industrial Methylated Spirit), filtering the resultant mixture to remove contaminants, then adding this solution to a solution of two or more equivalents of ethanolamine in an organic solvent .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a biphenyl group, a pyrazolo[3,4-d]pyrimidin-5(4H)-one group, and a dimethylphenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and likely involve multiple steps . The exact reactions would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación

Radioligand Synthesis for PET Imaging

Radiosynthesis of selective radioligands, such as DPA-714, within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for imaging the translocator protein (18 kDa) with positron emission tomography (PET) has been reported. These compounds, designed with a fluorine atom, allow for labeling with fluorine-18 and in vivo imaging. Such imaging is crucial for studying various neurodegenerative disorders and inflammation by targeting the translocator protein (TSPO) in the brain, providing insights into the molecular underpinnings of these conditions (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antimicrobial Activity

Research into the antimicrobial activity of new heterocycles incorporating the antipyrine moiety has been explored. Compounds synthesized from key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide have been evaluated for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents, highlighting the compound's potential in addressing antibiotic resistance and infection control (Bondock, Rabie, Etman, & Fadda, 2008).

Neuroinflammation and TSPO Ligands

A series of novel pyrazolo[1,5-a]pyrimidines, closely related to the discussed compound, have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). These studies are significant for developing diagnostic and therapeutic tools for neuroinflammation, as TSPO is recognized as an early biomarker for such processes. The research includes the synthesis, in vitro biological evaluation, and in vivo PET imaging of these compounds, providing valuable information for neurological disease research (Damont, Médran-Navarrete, Cacheux, Kuhnast, Pottier, Bernards, Marguet, Puech, Boisgard, & Dollé, 2015).

Synthesis of Isoxazolines and Isoxazoles

The compound also serves as a precursor in the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition. This research contributes to the field of organic chemistry, offering new pathways for synthesizing complex molecules with potential biological and pharmacological applications. Such compounds can be further explored for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

Propiedades

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O2/c1-18-8-13-23(14-19(18)2)32-26-24(16-29-32)27(34)31(17-28-26)30-25(33)15-20-9-11-22(12-10-20)21-6-4-3-5-7-21/h3-14,16-17H,15H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIQAOYWRYBAAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,1'-biphenyl]-4-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide](/img/structure/B2572523.png)

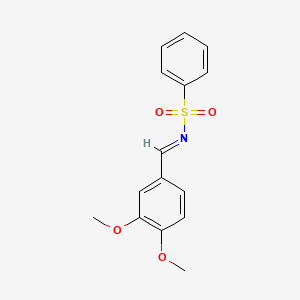

![(Z)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2572524.png)

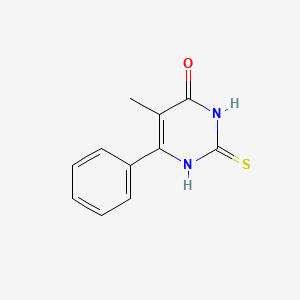

![N-(4-chlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide](/img/structure/B2572530.png)

![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2572532.png)

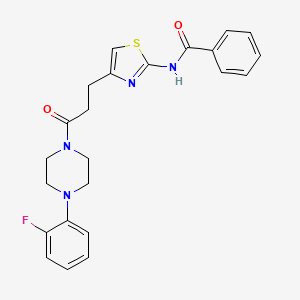

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2572537.png)

![(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2572542.png)

![2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide](/img/structure/B2572543.png)